Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
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Overview
Description
Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s likely that it interacts with its targets in a way that inhibits their function, leading to its anti-tubercular activity .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells , suggesting that they may have favorable bioavailability and low toxicity.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then substituted with a 3-chlorophenyl group using nucleophilic aromatic substitution reactions.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately through methods such as the Hantzsch pyridine synthesis.
Coupling of Piperazine and Pyridine Rings: The final step involves coupling the piperazine and pyridine rings through esterification reactions using appropriate carboxylic acid derivatives and alcohols.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industry: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 6-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
- Propan-2-yl 6-[4-(4-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
- Propan-2-yl 6-[4-(3-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Uniqueness
Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate is unique due to the specific positioning of the 3-chlorophenyl group on the piperazine ring, which can influence its binding affinity and selectivity for biological targets. This structural feature may result in distinct pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14(2)25-19(24)15-6-7-18(21-13-15)23-10-8-22(9-11-23)17-5-3-4-16(20)12-17/h3-7,12-14H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIVKZPLCMAXHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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